molecular formula C15H14ClNO3S2 B3035929 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether CAS No. 338777-93-8

4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether

Cat. No.: B3035929
CAS No.: 338777-93-8
M. Wt: 355.9 g/mol
InChI Key: OEGZBMHBIABDED-UHFFFAOYSA-N
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Description

4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether is a complex organic compound that features a benzothiazine ring system

Scientific Research Applications

4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Preparation Methods

The synthesis of 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 7-position of the benzothiazine ring.

    Sulfonylation: Attachment of the sulfonyl group to the benzothiazine ring.

    Etherification: Formation of the methyl ether group on the phenyl ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether include other benzothiazine derivatives and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a benzothiazine ring with a sulfonyl group and a methyl ether, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c1-20-12-3-5-13(6-4-12)22(18,19)17-8-9-21-15-10-11(16)2-7-14(15)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGZBMHBIABDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501152019
Record name 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338777-93-8
Record name 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338777-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether
Reactant of Route 2
Reactant of Route 2
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether
Reactant of Route 3
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether
Reactant of Route 4
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether
Reactant of Route 5
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether
Reactant of Route 6
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether

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